6-(Difluoromethyl)-4-hydroxypyridine-2-carboxamide
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Overview
Description
6-(Difluoromethyl)-4-hydroxypyridine-2-carboxamide is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoromethyl group enhances its chemical properties, making it a valuable candidate for various applications. This compound is known for its potential biological activities and its role in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-4-hydroxypyridine-2-carboxamide typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the radical difluoromethylation of pyridine derivatives. This process can be achieved using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-4-hydroxypyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include difluoromethylated ketones, amines, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
6-(Difluoromethyl)-4-hydroxypyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-4-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Difluoromethyl phenyl sulfide
- Difluoromethylated pyridines
- Trifluoromethylated compounds
Uniqueness
6-(Difluoromethyl)-4-hydroxypyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both the difluoromethyl and hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(difluoromethyl)-4-oxo-1H-pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c8-6(9)4-1-3(12)2-5(11-4)7(10)13/h1-2,6H,(H2,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLLTBXDRXXBGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)C(=O)N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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